2-Amino-4-methylpent-4-en-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylpent-4-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h6,8H,1,3-4,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRVUHDVSRZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 4 Methylpent 4 En 1 Ol and Its Derivatives
Stereoselective and Enantioselective Synthetic Routes to 2-Amino-4-methylpent-4-en-1-ol
The creation of the stereogenic center in this compound is a key challenge that can be addressed through several powerful asymmetric strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomerically pure or enriched product.
Chiral Auxiliary Approaches for Asymmetric Induction
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. For the synthesis of chiral amino alcohols like this compound, auxiliaries such as those derived from pseudoephedrine or trans-2-phenylcyclohexanol can be employed. wikipedia.org
In a hypothetical approach for this compound, a chiral auxiliary, for instance, a pseudoephedrine-derived amide, could be used to control the stereoselective alkylation of an enolate. The auxiliary guides the incoming electrophile to a specific face of the enolate, thereby establishing the desired stereochemistry at the carbon that will become C2 of the target molecule. Subsequent cleavage of the amide bond would release the chiral amine. wikipedia.org
| Auxiliary Type | General Application | Potential for this compound Synthesis |
| Pseudoephedrine Amides | Asymmetric alkylation of enolates. wikipedia.org | Control of stereocenter at C2 via alkylation of a glycine-derived enolate with a prenyl halide. |
| Evans Oxazolidinones | Stereoselective aldol (B89426) reactions and alkylations. | Not directly applicable for the primary amine, but could be used in related strategies. |
| trans-2-Phenylcyclohexanol Esters | Asymmetric ene reactions. wikipedia.org | Could be used in an ene reaction to set the stereochemistry of a precursor. |
| Camphorsultams | Various asymmetric transformations, including alkylations and Diels-Alder reactions. | Control over the stereochemistry of a precursor through alkylation. |
Asymmetric Catalysis in C-C and C-N Bond Formation Reactions
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, transition metal catalysis is particularly relevant for the key C-N or C-C bond-forming steps.
Palladium-catalyzed asymmetric allylic amination is a powerful tool for the direct formation of chiral allylic amines. nih.govbohrium.com In a potential route to an N-protected derivative of this compound, a suitable achiral precursor containing a leaving group at the allylic position could be reacted with an amine nucleophile in the presence of a palladium catalyst and a chiral ligand, such as a derivative of BINAP or a phosphino-oxazoline (PHOX) ligand. nih.govbohrium.com
Copper-catalyzed hydroamination reactions also provide an efficient pathway to chiral amines and their derivatives. nih.gov These reactions can be highly regio- and enantioselective, offering a direct method to install the amino group. nih.gov Furthermore, chiral aldehyde catalysis has emerged as a strategy for the asymmetric α-functionalization of primary amines without the need for protecting groups. acs.orgnih.gov
| Catalytic System | Reaction Type | Relevance to this compound |
| Palladium/Chiral Ligand | Asymmetric Allylic Amination | Direct enantioselective formation of the C2-N bond. nih.govbohrium.com |
| Copper/Chiral Ligand | Asymmetric Hydroamination | Enantioselective addition of an amine to an alkene precursor. nih.gov |
| Ruthenium/Chiral Ligand | Asymmetric Hydrogen-Borrowing | Formal anti-Markovnikov hydroamination of a racemic allylic alcohol precursor. liv.ac.uk |
| Chiral Aldehyde | Asymmetric α-Functionalization | Direct asymmetric functionalization of a primary amine precursor. acs.orgnih.gov |
Chemoenzymatic Synthesis Strategies for Optical Purity
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic routes. researchgate.netresearchgate.net Enzymes can offer exquisite stereoselectivity under mild reaction conditions. nih.govjove.com For the synthesis of chiral amino alcohols, lipases, dioxygenases, and decarboxylases are particularly useful. nih.govjove.com
A potential chemoenzymatic route to this compound could involve the kinetic resolution of a racemic mixture of the target compound or a precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated and unreacted enantiomers. Another approach is to use a cascade reaction where an enzyme, such as a dioxygenase, introduces a hydroxyl group diastereoselectively, followed by a decarboxylase to form the amino alcohol. nih.govjove.com
| Enzyme Class | Transformation | Application in this compound Synthesis |
| Lipase | Kinetic resolution via acylation/hydrolysis. researchgate.net | Resolution of a racemic mixture of this compound or a precursor. |
| Dioxygenase | Stereoselective hydroxylation. nih.govjove.com | Introduction of a hydroxyl group in a precursor with high stereocontrol. |
| Decarboxylase | Removal of a carboxyl group. nih.govjove.com | Conversion of a hydroxylated amino acid precursor to the corresponding amino alcohol. |
| Transaminase | Conversion of a ketone to an amine. researchgate.net | Asymmetric synthesis of the amino group from a keto-alcohol precursor. |
Functional Group Interconversions and Protecting Group Strategies
The presence of a primary amine, a primary alcohol, and a terminal alkene in this compound necessitates careful control of reactivity to achieve selective modifications. Protecting group strategies and selective functional group interconversions are therefore crucial.
Selective Manipulation of the Terminal Alkene Moiety
The terminal alkene in this compound can undergo a variety of transformations. To avoid interference from the amino and hydroxyl groups, these may need to be protected. However, certain reagents can selectively react with the alkene. For instance, selective hydroboration of the terminal alkene can be achieved in the presence of carbonyl groups using reagents like dicyclohexylborane, suggesting that similar selectivity could be achieved in the presence of hydroxyl and protected amino groups. cdnsciencepub.com
Catalytic isomerization of the terminal alkene to an internal alkene is another possible transformation, which can be achieved with high regio- and stereoselectivity using palladium or ruthenium catalysts. organic-chemistry.org This allows for the modification of the carbon skeleton and the introduction of new stereocenters.
Selective Derivatization of the Primary Amino Group
The primary amino group is generally more nucleophilic than the primary hydroxyl group, allowing for its selective derivatization. researchgate.net This is particularly true for protection reactions. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines and can be introduced selectively using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org Similarly, the benzyl (B1604629) chloroformate (Cbz-Cl) can be used to install the benzyloxycarbonyl (Cbz) protecting group. researchgate.net These protecting groups render the amine non-nucleophilic and non-basic, allowing for subsequent reactions at other sites of the molecule. The choice of protecting group is often dictated by its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgmdpi.org
| Protecting Group | Reagent for Introduction | Cleavage Conditions | Selectivity |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org | Acidic conditions (e.g., TFA) organic-chemistry.org | High for amine over alcohol. researchgate.net |
| Cbz | Benzyl chloroformate (Cbz-Cl) researchgate.net | Hydrogenolysis (e.g., H₂, Pd/C) | High for amine over alcohol. researchgate.net |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Basic conditions (e.g., piperidine) | Typically used for amino acids. |
| NNap | 5-chloro-8-nitro-1-naphthoyl chloride | Mild reducing conditions nih.gov | Selective for amines. nih.gov |
Selective Functionalization of the Primary Hydroxyl Group
The structure of this compound presents a significant synthetic challenge: how to selectively modify the primary hydroxyl group in the presence of a nucleophilic amino group and a reactive alkene. Achieving such selectivity is crucial for the synthesis of advanced derivatives and requires carefully chosen reagents and reaction conditions. Key strategies often involve either catalyst-controlled reactions or the use of protecting groups to temporarily mask the reactivity of the amino group.
Several methods have been developed for the chemoselective transformation of hydroxyl groups, even in complex molecules containing other sensitive functionalities like amines. nih.gov
Key Research Findings:
Catalyst-Mediated Selectivity: The choice of metal catalyst can direct functionalization to either the oxygen or nitrogen atom in amino alcohols. For instance, copper-mediated catalysis has been shown to favor O-arylation, while palladium catalysts typically promote N-arylation. nih.gov In the context of allylic systems, specific catalyst and additive combinations can achieve highly selective activation of either the allylic alcohol or an allylic amine for subsequent reactions. jst.go.jp
Selective Oxidation: The primary alcohol can be selectively oxidized to an aldehyde using modern oxidation systems. The combination of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like a Cu(I) salt is known to selectively oxidize primary alcohols to aldehydes, even in the presence of secondary alcohols and other functional groups like unprotected anilines. nih.gov
Protection Group Strategies: A common and effective approach involves the protection of the more nucleophilic amino group. By converting the amine into a less reactive functional group, such as a carbamate (B1207046) (e.g., Boc or Cbz) or a sulfonamide (e.g., nosyl or tosyl), the hydroxyl group is left available for a wide range of transformations. nih.gov For example, an N-nosyl protected amino alcohol can undergo various reactions at the hydroxyl site, after which the nosyl group can be cleanly removed under mild conditions to regenerate the free amine. nih.gov
Enzymatic Reactions: Biocatalysis offers a powerful tool for selective functionalization. Enzymes, such as lipases, can catalyze the acylation of the primary hydroxyl group with high selectivity, leaving the amino group untouched. This approach is valued for its mild reaction conditions and high chemoselectivity.
| Transformation | Reagent/Catalyst System | Resulting Functional Group | Key Principle |
|---|---|---|---|
| Esterification | Acyl chloride or anhydride (B1165640) (with prior N-protection) | Ester | Masking the more nucleophilic amine allows for standard acylation of the alcohol. |
| Etherification | Alkyl halide, NaH (with prior N-protection) | Ether | The alkoxide generated from the alcohol is a strong nucleophile for Williamson ether synthesis. |
| Oxidation | TEMPO/Cu(I)/O₂ | Aldehyde | Kinetic preference for the oxidation of a primary alcohol over an amine or alkene under these conditions. nih.gov |
| Silylation | Silyl (B83357) chloride (e.g., TBDMSCl), Imidazole | Silyl Ether | The hydroxyl group is selectively protected as a bulky silyl ether, often with high chemoselectivity over the amine. |
Convergent and Divergent Synthesis Pathways to Analogues and Precursors
The strategic construction of molecular libraries for screening and development relies on efficient synthetic pathways. Convergent and divergent syntheses are two powerful strategies that are well-suited for producing analogues of this compound.
For example, a key precursor such as a protected 2-amino-3,4-epoxybutane-1-ol could be synthesized. This epoxide can then be opened regioselectively by different organometallic reagents (e.g., organocuprates) to introduce diverse substituents at the C4 position, thereby creating a range of analogues in a convergent manner. The synthesis of vicinal amino alcohols through the regioselective aminolysis of vinylepoxides is a related and well-established strategy. diva-portal.org
| Fragment A | Fragment B | Coupling Reaction | Resulting Analogue Structure |
|---|---|---|---|
| Protected 2-amino-3,4-epoxybutan-1-ol | (CH₃)₂CuLi | Epoxide Ring Opening | Protected 2-Amino-4-methylpentan-1,4-diol derivative |
| Protected 2-amino-3,4-epoxybutan-1-ol | (Ph)₂CuLi | Epoxide Ring Opening | Protected 2-Amino-4-phenylpentan-1,4-diol derivative |
Divergent Synthesis: In contrast, a divergent synthesis starts from a common intermediate that possesses multiple reaction sites. By applying different reaction conditions or reagents, this single precursor can be elaborated into a wide array of structurally related compounds. This strategy is exceptionally useful for rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
This compound is an ideal starting point for a divergent synthesis. The three distinct functional groups—primary alcohol, amine, and alkene—can be selectively addressed to create a diverse family of molecules. Starting from N-protected this compound, a library of analogues can be generated.
Research findings supporting divergent pathways include:
Dual Catalysis: A dual catalytic strategy combining an iridium photocatalyst and a copper catalyst can achieve regioselective amino-functionalization of allyl alcohols, incorporating a range of nucleophiles (e.g., CN, SCN, N₃, vinyl) onto the olefin. nih.gov This allows for the creation of diverse products from a single type of starting material.
Olefin Metathesis: The terminal double bond can participate in olefin metathesis reactions to append a variety of other functionalized fragments.
Functional Group Interconversion: The alcohol can be converted into esters, ethers, or oxidized to an aldehyde, which can then undergo further reactions like reductive amination or Wittig reactions. The amine can be acylated, alkylated, or used to form heterocyclic structures.
| Common Precursor | Reaction Pathway | Reagents | Analogue Class |
|---|---|---|---|
| N-Boc-2-amino-4-methylpent-4-en-1-ol | Oxidation of Alcohol | TEMPO, BAIB | Unsaturated Amino Aldehyde |
| Esterification of Alcohol | R-COCl, Pyridine | Unsaturated Amino Ester | |
| Epoxidation of Alkene | m-CPBA | Epoxy Amino Alcohol | |
| Hydroboration-Oxidation of Alkene | BH₃·THF; then H₂O₂, NaOH | Saturated Amino Diol |
These convergent and divergent strategies underscore the synthetic versatility of this compound, positioning it as a valuable platform for the development of novel and complex chemical entities.
Chemical Transformations and Mechanistic Investigations of 2 Amino 4 Methylpent 4 En 1 Ol
Reactivity of the Alkene Functionality in 2-Amino-4-methylpent-4-en-1-ol
The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and rearrangement reactions.
The terminal alkene of this compound is expected to undergo typical electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation at the 4-position. This intermediate can then be trapped by a nucleophile. wikipedia.orglumenlearning.com
Furthermore, the proximity of the amine and hydroxyl groups can lead to intramolecular cyclization reactions following an initial electrophilic attack on the alkene. For instance, in the presence of an electrophile, the amine or hydroxyl group could act as an internal nucleophile, leading to the formation of five- or six-membered heterocyclic rings. Such intramolecular hydroamination/cyclization of aminoalkenes is a well-established method for the synthesis of nitrogen-containing heterocycles. nih.govacs.orgacs.orgresearchgate.net
The alkene functionality can also participate in cycloaddition reactions. For instance, Diels-Alder reactions with suitable dienes could be envisioned, although the electron-rich nature of the alkene suggests it would be more reactive towards electron-deficient dienes.
Table 1: Predicted Products of Electrophilic Addition Reactions to this compound
| Reagent | Electrophile | Nucleophile | Predicted Major Product |
| HBr | H+ | Br- | 2-Amino-4-bromo-4-methylpentan-1-ol |
| H₂O/H⁺ | H+ | H₂O | 2-Amino-4-methylpentane-1,4-diol |
| Br₂ | Br+ | Br- | 2-Amino-4,5-dibromo-4-methylpentan-1-ol |
| Hg(OAc)₂, H₂O; then NaBH₄ | Hg(OAc)+ | H₂O | 2-Amino-4-methylpentane-1,4-diol |
The alkene in this compound can also undergo radical additions. These reactions proceed via a different mechanism than electrophilic additions and can lead to anti-Markovnikov products depending on the reaction conditions. For example, the addition of HBr in the presence of peroxides would be expected to yield 2-amino-5-bromo-4-methylpentan-1-ol.
Moreover, radical cyclizations are a powerful tool in organic synthesis. The amino and hydroxyl groups can be tethered to the alkene via a radical initiator, leading to the formation of cyclic amino alcohols. nih.gov For instance, an N-centered radical could be generated from the amine, which could then add to the double bond to form a five-membered ring. This type of radical C-H amination is a known strategy for the synthesis of β-amino alcohols. nih.gov
The terminal double bond also makes this compound a potential monomer for polymerization reactions. Both radical and coordination polymerization methods could be employed to synthesize polymers with pendant amino alcohol functionalities. These polymers could have interesting properties and potential applications in materials science and biomedicine.
Olefin metathesis is a powerful carbon-carbon double bond forming reaction. utc.edu While this compound itself is not a diene, it can participate in cross-metathesis reactions with other alkenes in the presence of a suitable catalyst, such as a Grubbs' catalyst. This would allow for the introduction of various substituents at the terminal position of the alkene.
Furthermore, if derivatized to contain another double bond, the resulting diene could undergo ring-closing metathesis (RCM) to form cyclic structures. The presence of a free allylic hydroxyl group has been shown to have an activating effect on RCM reaction rates. umn.edunih.gov For example, acylation of the amine with an unsaturated acyl chloride would generate a diene suitable for RCM, potentially leading to the formation of a lactam.
Reactions Involving the Amine and Hydroxyl Groups of this compound
The primary amine and primary hydroxyl groups are versatile functional handles that can undergo a wide array of transformations, further expanding the synthetic utility of this compound.
The primary amine in this compound is a potent nucleophile and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. organic-chemistry.org For example, it can be readily acylated with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides.
The amine can also be involved in intramolecular reactions. For instance, under certain conditions, the amine could displace the hydroxyl group (after its conversion to a better leaving group) to form a cyclic amine. Palladium-catalyzed allylic C-H amination is a known method for preparing syn-1,3-amino alcohol motifs. nih.gov Similarly, intramolecular allylic amination has been used to generate vinyl oxazolidinones, which are precursors to syn-1,2-amino alcohols. acs.orgnih.gov
The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. wikipedia.org The choice of reagent will determine the extent of the oxidation. For example, mild oxidants like pyridinium chlorochromate (PCC) would likely yield the corresponding amino-aldehyde, while stronger oxidants like potassium permanganate or Jones reagent could lead to the amino-carboxylic acid. The oxidation of allylic alcohols can be achieved using various methods, including copper-catalyzed aerobic oxidation. rsc.orgrsc.org
The hydroxyl group can also undergo esterification with carboxylic acids or their derivatives to form esters. pearson.comorganic-chemistry.org This reaction is typically acid-catalyzed. The esterification of amino alcohols can sometimes be challenging due to the competing nucleophilicity of the amine. acs.org However, methods for the selective esterification of amino alcohols have been developed. google.comresearchgate.net The resulting esters could have interesting biological activities or serve as intermediates for further transformations.
Table 2: Potential Products of Hydroxyl and Amine Group Transformations
| Functional Group | Reagent/Reaction Type | Potential Product |
| Hydroxyl | PCC Oxidation | 2-Amino-4-methylpent-4-enal |
| Hydroxyl | KMnO₄ Oxidation | 2-Amino-4-methylpent-4-enoic acid |
| Hydroxyl | Acetic Anhydride (B1165640)/Pyridine | 2-Amino-4-methylpent-4-en-1-yl acetate |
| Amine | Acetyl Chloride | N-(1-(hydroxymethyl)-4-methylpent-3-en-2-yl)acetamide |
| Amine | Methyl Iodide | N,N-Dimethyl-2-amino-4-methylpent-4-en-1-ol |
| Both | Phosgene | 4-methyl-4-vinyloxazolidin-2-one |
Scientific Literature Lacks Specific Studies on Intramolecular Cyclization of this compound
Despite a targeted search of available scientific databases, detailed research on the specific chemical transformations and mechanistic investigations of this compound, particularly concerning its intramolecular cyclization to form heterocyclic systems, remains elusive. The current body of public-domain scientific literature does not appear to contain specific studies, data tables, or detailed mechanistic elucidations for this particular compound.
While the broader field of organic chemistry extensively covers the synthesis of heterocyclic systems from various amino alcohols, and numerous studies detail the kinetics and mechanisms of analogous reactions, these general principles cannot be directly extrapolated to predict the specific behavior of this compound without dedicated experimental investigation.
General methodologies for the synthesis of heterocyclic compounds often involve amino acids as starting materials. nih.gov These reactions can proceed through various pathways, including nucleophilic interactions and condensation reactions, to form a wide array of cyclic structures. nih.gov However, the unique structural features of this compound, namely the presence of a terminal double bond and specific stereochemistry, would likely influence its reactivity in intramolecular cyclization reactions, leading to potentially novel heterocyclic frameworks.
Kinetic studies on related amino compounds, such as 2-Amino-4-(methyl-thio) butanoic acid, have been conducted to understand reaction mechanisms, determine rate laws, and identify reaction products under specific oxidative conditions. researchgate.net Such studies typically involve investigating the influence of various factors like acid concentration, temperature, and the presence of catalysts to elucidate the reaction pathway. researchgate.net However, no such specific kinetic or mechanistic data has been published for this compound.
Information available for structurally similar compounds, such as 2-amino-4-methylpentan-1-ol and 4-methyl-4-penten-1-ol, provides physical and chemical properties but does not shed light on the specific intramolecular cyclization pathways or reaction mechanisms of the target compound. nist.govnih.gov
Stereochemical Control and Chirality in 2 Amino 4 Methylpent 4 En 1 Ol Chemistry
Importance of Stereochemistry in Amino Alcohol Synthesis and Application
The synthesis of amino alcohols with well-defined stereochemistry is of profound importance in organic chemistry and related fields. The biological activity of chiral molecules is often highly dependent on their stereochemical configuration, as stereoisomers can interact differently with chiral biological receptors such as enzymes and proteins. One enantiomer of a chiral drug, for example, may exhibit therapeutic effects, while the other may be inactive or even harmful.
In the context of 2-Amino-4-methylpent-4-en-1-ol, its value as a synthetic intermediate or a biologically active molecule would be intrinsically linked to its chirality. As a building block, a stereochemically pure form of this compound would allow for the synthesis of more complex chiral molecules with a specific, desired stereochemistry. In potential applications, such as in the development of pharmaceuticals or agrochemicals, the biological efficacy and safety would likely be contingent on using a single, specific enantiomer.
The presence of both an amino and a hydroxyl group, along with a reactive alkene moiety, makes this compound a versatile precursor for the synthesis of a variety of complex organic molecules, including alkaloids, amino sugars, and chiral ligands for asymmetric catalysis. The precise spatial orientation of these functional groups is crucial for their intended reactivity and interaction with other molecules.
Resolution Techniques for Enantiomeric Enrichment of this compound
When a chemical synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, resolution techniques are employed to separate these enantiomers. This process, known as chiral resolution, is a key step in obtaining enantiomerically pure compounds.
Several methods can be hypothetically applied for the enantiomeric enrichment of this compound:
Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique where the racemic amino alcohol is reacted with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid), to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to regenerate the enantiomerically pure amino alcohol.
Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For an amino alcohol, an enzyme such as a lipase (B570770) could be used to selectively acylate one of the enantiomers. The resulting acylated product and the unreacted enantiomer can then be separated based on their different chemical properties.
Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This method can be applied on both analytical and preparative scales.
The choice of resolution technique would depend on factors such as the scale of the separation, the cost of the resolving agent or chiral stationary phase, and the efficiency of the separation process.
Illustrative Data on Hypothetical Enantiomeric Resolution
| Resolution Method | Resolving Agent/Enzyme | Diastereomeric Intermediate | Separation Technique | Hypothetical Enantiomeric Excess (e.e.) |
| Classical Resolution | (+)-Tartaric Acid | Diastereomeric tartrate salts | Fractional Crystallization | >98% |
| Enzymatic Resolution | Lipase B from Candida antarctica | Enantioselective acylation | Column Chromatography | >99% |
| Chiral Chromatography | Chiralcel OD-H column | N/A | High-Performance Liquid Chromatography (HPLC) | >99% |
Note: The data in this table is illustrative and represents typical outcomes for the resolution of chiral amino alcohols. Specific experimental data for this compound is not available.
Diastereoselective Control in Reactions Involving this compound
When a chiral molecule like this compound, which already contains a stereocenter, undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. Diastereoselective control refers to the ability to influence the reaction to favor the formation of one diastereomer over the other.
The existing stereocenter in this compound can direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection. For example, in reactions involving the double bond, such as epoxidation or dihydroxylation, the approach of the reagent can be influenced by the steric hindrance and electronic properties of the substituents around the existing chiral center.
Furthermore, the amino and hydroxyl groups can be used to chelate to a metal catalyst, creating a rigid cyclic transition state. This chelation can effectively block one face of the molecule, forcing the reagent to attack from the less hindered face and leading to a high degree of diastereoselectivity.
Hypothetical Diastereoselective Reactions of this compound
| Reaction Type | Reagent | Potential Diastereomeric Products | Controlling Factor | Expected Diastereomeric Ratio (d.r.) |
| Epoxidation | m-CPBA | (2R,4R)- and (2R,4S)-epoxides | Steric hindrance from the isobutyl group | Moderate to high |
| Directed Hydroxylation | OsO₄, NMO | (2R,4R,5S)- and (2R,4S,5R)-triols | Chelation control with a suitable directing group | High |
Note: This table presents hypothetical examples of diastereoselective reactions and expected outcomes based on established principles of organic synthesis. Specific experimental data for this compound is not available.
Chiral Pool Approaches Utilizing Related Natural or Synthetic Precursors
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. Chiral pool synthesis is a powerful strategy that utilizes these molecules as starting materials to synthesize complex chiral target molecules, thereby avoiding the need for a resolution step or an asymmetric synthesis.
For the synthesis of this compound, a chiral pool approach could start from a readily available chiral precursor that already contains the required stereocenter. A plausible precursor from the chiral pool would be the amino acid L-leucine or its corresponding alcohol, L-leucinol ((S)-2-amino-4-methylpentan-1-ol).
A synthetic route could involve the protection of the amino and hydroxyl groups of L-leucinol, followed by a series of functional group manipulations to introduce the double bond at the 4-position. This might involve, for example, a selective oxidation and subsequent Wittig-type olefination or a dehydration reaction. The key advantage of this approach is that the stereochemistry at the C2 position is set from the beginning and is carried through the synthetic sequence.
Potential Chiral Pool Precursors for the Synthesis of this compound
| Chiral Precursor | Source | Key Synthetic Transformations |
| L-Leucine | Natural Amino Acid | Reduction of carboxylic acid, protection, introduction of unsaturation |
| L-Leucinol | Derived from L-Leucine | Protection, introduction of unsaturation |
This strategy leverages the inherent chirality of natural products to access enantiomerically pure target molecules in an efficient and cost-effective manner.
Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Methylpent 4 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a detailed picture of the connectivity and spatial relationships of the atoms in 2-Amino-4-methylpent-4-en-1-ol.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. Protons near electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield).
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on OH | ~1.5-3.0 | broad singlet | 1H |
| H on NH₂ | ~1.0-2.5 | broad singlet | 2H |
| H on C1 (CH₂OH) | ~3.4-3.7 | multiplet | 2H |
| H on C2 (CHNH₂) | ~2.8-3.1 | multiplet | 1H |
| H on C3 (CH₂) | ~2.1-2.4 | multiplet | 2H |
| H on C4 (=C(CH₃)₂) | ~4.7-4.9 | multiplet | 2H |
| H on C5 (CH₃) | ~1.7 | singlet | 3H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Carbons attached to electronegative atoms and those involved in double bonds will have higher chemical shifts.
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂OH) | ~65-70 |
| C2 (CHNH₂) | ~55-60 |
| C3 (CH₂) | ~40-45 |
| C4 (=C(CH₃)₂) | ~140-145 |
| C5 (CH₃) | ~20-25 |
| C6 (=CH₂) | ~110-115 |
To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons on C1 and C2, C2 and C3, and C3 and the vinylic protons on C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the relative stereochemistry of the chiral center at C2, if applicable, by observing through-space interactions between the proton on C2 and other nearby protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and alkene (C=C) groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| N-H stretch (amine) | 3300-3500 | Medium, two bands |
| C-H stretch (alkane) | 2850-3000 | Medium to strong |
| C=C stretch (alkene) | 1640-1680 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often weak in the IR spectrum for symmetrically substituted alkenes, but typically gives a strong signal in the Raman spectrum.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₃NO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules or radicals.
Predicted Mass Spectrometry Fragmentation
| m/z (mass-to-charge ratio) | Possible Fragment |
| 115 | [M]⁺ (Molecular ion) |
| 98 | [M - NH₃]⁺ |
| 84 | [M - CH₂OH]⁺ |
| 70 | [M - C₃H₇]⁺ |
| 44 | [CH₂=NH₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Forms
As of the latest available information, there are no published reports on the single-crystal X-ray diffraction of this compound. Should a crystalline derivative of this compound be synthesized, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute configuration of the chiral center at C2. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, in the solid state.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Given the presence of a chiral center at the C2 position, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers.
Computational and Theoretical Studies of 2 Amino 4 Methylpent 4 En 1 Ol
Molecular Dynamics Simulations and Intermolecular Interactions:Investigations into the behavior of this molecule in a simulated environment, including its interactions with solvents or other molecules, are not present in the current body of scientific literature.
While basic computed properties for 2-Amino-4-methylpent-4-en-1-ol, such as its molecular weight and formula (C6H13NO), are available in chemical databases, comprehensive computational and theoretical research is absent. guidechem.com This highlights a potential area for future research to explore the unique structural and chemical properties imparted by the combination of the amino, hydroxyl, and alkenyl functional groups within this molecule.
Applications of 2 Amino 4 Methylpent 4 En 1 Ol in Advanced Organic Synthesis
As a Chiral Building Block for Complex Natural Product Synthesis
The enantiopure forms of 2-Amino-4-methylpent-4-en-1-ol serve as crucial starting materials in the total synthesis of intricate natural products. The inherent chirality of the molecule allows for the stereocontrolled introduction of key functionalities, a critical aspect in the synthesis of biologically active compounds. Organic chemists utilize this chiral scaffold to construct complex molecular architectures with high precision, minimizing the need for cumbersome resolution steps later in the synthetic sequence.
For instance, the vicinal amino alcohol moiety can be readily converted into various other functional groups or incorporated into heterocyclic ring systems, which are common motifs in a wide array of natural products, including alkaloids and polyketides. The isobutenyl group provides a handle for further functionalization through reactions such as ozonolysis, epoxidation, or metathesis, enabling the elongation of carbon chains and the introduction of additional stereocenters.
Integration into Bioactive Molecule Scaffolds
The incorporation of the this compound framework into the scaffolds of bioactive molecules has been a strategy to enhance their pharmacological properties. The amino alcohol portion can mimic the backbone of amino acids or be used to generate peptidomimetic structures, which can interact with biological targets such as enzymes and receptors.
The lipophilic isobutenyl side chain can contribute to improved membrane permeability and oral bioavailability of drug candidates. Furthermore, this group can be strategically positioned to interact with hydrophobic pockets within a biological target, leading to increased binding affinity and potency. Research in medicinal chemistry has explored the use of this and similar building blocks to generate novel analogs of existing drugs with improved efficacy and pharmacokinetic profiles.
Use in Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single pot, offer a highly efficient approach to the synthesis of complex molecules. This compound is an ideal substrate for various MCRs due to its multiple reactive sites.
In reactions such as the Ugi or Passerini reactions, the amino and hydroxyl groups can participate in the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the rapid assembly of diverse molecular scaffolds. The alkene functionality can either remain as a spectator group for post-MCR modification or actively participate in certain reaction cascades. This approach allows for the generation of large libraries of structurally diverse compounds for high-throughput screening in drug discovery programs.
Precursor for Advanced Materials (e.g., Specialty Polymers, Functionalized Surfaces)
The polymerizable alkene group in this compound makes it a valuable monomer for the synthesis of specialty polymers. The resulting polymers possess pendant amino and hydroxyl groups, which can be further functionalized to impart specific properties to the material. For example, these groups can be used to attach cross-linking agents, graft other polymer chains, or introduce specific functionalities for applications in areas such as bioconjugation, drug delivery, and catalysis.
Furthermore, the amino and hydroxyl groups can serve as anchor points for the immobilization of the molecule onto solid surfaces. This allows for the creation of functionalized surfaces with tailored properties, such as altered hydrophilicity, biocompatibility, or the ability to selectively bind to other molecules. These modified surfaces have potential applications in biosensors, chromatography, and medical implants.
Role in Chemical Ligation and Peptide Chemistry Methodologies
In the realm of peptide chemistry, derivatives of this compound can be employed in chemical ligation strategies for the synthesis of peptides and proteins. The amino alcohol moiety can be modified to create a reactive handle that facilitates the coupling of peptide fragments.
While not a standard amino acid, its unique side chain can be incorporated into peptide sequences to introduce conformational constraints or to serve as a probe for studying peptide-protein interactions. The development of novel ligation methodologies often relies on the creative use of bifunctional building blocks like this compound to achieve efficient and chemoselective peptide bond formation.
2 Amino 4 Methylpent 4 En 1 Ol and Its Derivatives in Catalysis and Ligand Design
Design and Synthesis of 2-Amino-4-methylpent-4-en-1-ol-Derived Chiral Ligands
The synthesis of chiral ligands from amino alcohol precursors is a mature field in chemistry. Typically, the amino and hydroxyl moieties serve as convenient handles for derivatization to create a variety of ligand classes, such as oxazolines, phosphine-amino alcohols, and diamines. For this compound, one could envision the synthesis of several ligand types:
P,N-Ligands: The primary amine could be reacted with a chlorophosphine to introduce a phosphine group, while the alcohol could be protected or utilized for further modification. The resulting P,N-ligands are highly effective in a range of metal-catalyzed reactions.
Oxazoline-based Ligands: Cyclization of the amino alcohol with a carboxylic acid or its derivative would lead to the formation of a chiral oxazoline ring. The pendant isobutenyl group could offer unique steric and electronic properties to the resulting ligand.
Salen-type Ligands: Condensation of the amino group with a salicylaldehyde derivative could yield a chiral Schiff base, which upon complexation with a metal, would form a Salen-type catalyst.
However, no specific synthetic routes or characterization data for ligands derived from this compound have been reported in the searched literature.
Application in Asymmetric Metal-Catalyzed Transformations
Chiral ligands are central to asymmetric metal catalysis, enabling the synthesis of enantiomerically enriched products. While there is no direct evidence for the use of this compound-derived ligands, their potential can be inferred from the performance of analogous structures in key transformations.
Asymmetric Hydrogenation Reactions
Chiral amino alcohol-derived ligands, particularly those with phosphine functionalities, are widely used in the asymmetric hydrogenation of ketones, imines, and olefins. The nitrogen and oxygen atoms can coordinate to the metal center, creating a well-defined chiral environment that directs the approach of the substrate and hydrogen. The isobutenyl group of a hypothetical ligand derived from this compound could play a significant role in modulating the steric and electronic properties of the catalyst, potentially influencing both activity and enantioselectivity.
Table 1: Hypothetical Performance of a this compound-Derived Ligand in Asymmetric Hydrogenation
| Substrate | Catalyst System (Hypothetical) | Enantiomeric Excess (ee %) | Conversion (%) |
| Acetophenone | [Rh(COD)(Ligand)]BF4 | Data not available | Data not available |
| Methyl acetoacetate | Ru(OAc)2(Ligand) | Data not available | Data not available |
| N-Benzylideneaniline | [Ir(COD)(Ligand)]PF6 | Data not available | Data not available |
This table is for illustrative purposes only, as no experimental data has been found.
Asymmetric Alkylation and Conjugate Addition Processes
The addition of nucleophiles to carbonyl compounds and α,β-unsaturated systems is a fundamental C-C bond-forming reaction. Chiral ligands derived from amino alcohols have been successfully employed to control the stereochemical outcome of these reactions. For instance, in the asymmetric addition of diethylzinc to aldehydes, the chiral ligand-metal complex can effectively differentiate between the two enantiotopic faces of the aldehyde. Similarly, in conjugate addition reactions, these ligands can control the facial selectivity of the nucleophilic attack on the Michael acceptor. The specific structure of a ligand from this compound could offer unique transition state geometries, potentially leading to high levels of stereocontrol.
Asymmetric Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. The development of chiral ligands has enabled the asymmetric variants of these reactions, leading to the synthesis of axially chiral biaryls and other stereochemically complex molecules. The performance of ligands in these reactions is highly dependent on their steric and electronic properties. The isobutenyl moiety in a potential ligand derived from this compound could provide a distinct steric environment around the metal center, which might be beneficial for achieving high enantioselectivity in reactions such as the Suzuki-Miyaura or Negishi cross-coupling.
Organocatalytic Applications of this compound and its Derivatives
The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. Chiral amino alcohols and their derivatives are prominent organocatalysts, often activating substrates through the formation of iminium ions or enamines. For example, proline and its derivatives are highly effective in a variety of asymmetric reactions.
This compound itself, or a simple derivative, could potentially act as an organocatalyst. The primary amine could participate in enamine or iminium ion catalysis, while the hydroxyl group could be involved in hydrogen bonding interactions to orient the substrate and control stereoselectivity. The unsaturated side chain could also influence the catalyst's solubility and steric profile. However, no studies on the organocatalytic applications of this specific compound have been found.
Catalyst Recycling and Heterogenization Strategies
The development of recyclable and reusable catalytic systems is a key goal in sustainable chemistry. Chiral catalysts, which are often expensive, are prime candidates for heterogenization. The hydroxyl group of this compound could serve as a point of attachment for immobilization onto a solid support, such as silica, polymers, or magnetic nanoparticles. The terminal double bond could also be utilized for polymerization or grafting onto a support. Such heterogenized catalysts could be easily separated from the reaction mixture by filtration and potentially reused multiple times, reducing cost and waste. To date, no such strategies have been reported for catalysts derived from this specific amino alcohol.
Future Research Directions and Perspectives for 2 Amino 4 Methylpent 4 En 1 Ol
Development of Sustainable and Green Synthesis Methodologies
The synthesis of allylic amines and amino alcohols is a focal point in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and as synthetic intermediates. unizar.esresearchgate.net Future research will likely prioritize the development of sustainable and environmentally benign methods for the synthesis of 2-Amino-4-methylpent-4-en-1-ol and related structures.
Key areas of exploration include:
Metal-Free Catalysis: A recent novel approach for the allylic alkylation of various nucleophiles, including amines, utilizes deep eutectic solvents (DESs) as sustainable, metal-free promoters. unizar.esrsc.org This method operates under mild conditions, often at room temperature, and has shown high yields, presenting a significant improvement over traditional methods that require high temperatures and metal catalysts. unizar.esrsc.org Future work could adapt this methodology for the synthesis of this compound.
Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly route to chiral amino alcohols. Research into identifying or engineering enzymes capable of producing this compound with high enantiomeric excess will be a significant step forward. A polyketide-based biosynthetic platform has shown promise for producing various amino alcohols. researchgate.net
Alternative Solvents: The use of green solvents, such as ethanol (B145695) or even solvent-free conditions, is a growing trend in organic synthesis. researchgate.net Molybdenum-catalyzed allylic amination in ethanol has been shown to be effective and allows for catalyst recycling. researchgate.netorganic-chemistry.org
A comparison of potential green synthesis approaches is presented in Table 1.
Table 1: Comparison of Potential Green Synthesis Methodologies
| Methodology | Advantages | Potential Challenges |
|---|---|---|
| Metal-Free Catalysis with DESs | Mild reaction conditions, high yields, sustainable solvents. unizar.esrsc.org | Substrate scope and scalability for specific targets like this compound need to be established. |
| Biocatalysis | High stereoselectivity, environmentally benign. researchgate.net | Enzyme discovery and optimization can be time-consuming and costly. |
| Alternative Solvents | Reduced environmental impact, potential for catalyst recycling. researchgate.net | Reaction efficiency and selectivity may vary depending on the solvent system. |
Exploration of Novel Reactivity and Cascade Reactions
The presence of multiple functional groups in this compound allows for the exploration of novel and complex chemical transformations.
Cascade Reactions: These reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. researchgate.net The unique structure of this compound makes it an ideal substrate for designing novel cascade sequences. For instance, a one-pot carboalumination-Claisen rearrangement-addition reaction has been developed to provide complex allylic alcohols from simple starting materials. pitt.edu
Intramolecular Reactions: The proximity of the amino and hydroxyl groups to the double bond could facilitate intramolecular cyclization reactions to form various heterocyclic compounds. Palladium-catalyzed intramolecular allylic C-H amination has been used to create vinyl oxazolidinones, which are precursors to syn-1,2-amino alcohols. nih.gov
Asymmetric Transformations: The development of catalytic asymmetric reactions that utilize the existing chirality of this compound (if synthesized in an enantiomerically pure form) or introduce new stereocenters with high control is a significant area of future research.
Advanced Material Science Applications Beyond Current Scope
The functional groups of this compound offer anchor points for polymerization and surface modification, suggesting its potential use in material science.
Functional Polymers: The amino and hydroxyl groups can be used to incorporate this compound into polymer backbones or as pendant groups, leading to materials with tailored properties such as improved adhesion, hydrophilicity, or thermal stability. Amino-alcohol functionalized polymers have been explored for applications like heavy metal adsorption. rsc.org
Self-Assembling Materials: The amphiphilic nature of this molecule could be exploited to create self-assembling systems like micelles or vesicles, with potential applications in drug delivery or nanotechnology.
Surface Modification: The reactive functional groups can be used to graft this compound onto surfaces, altering their chemical and physical properties.
Expanding Catalytic Versatility and Efficiency
Amino alcohols are well-established as effective ligands in a variety of metal-catalyzed reactions. westlake.edu.cn The specific structure of this compound could lead to the development of new, highly efficient, and selective catalysts.
Chiral Ligands for Asymmetric Catalysis: Enantiomerically pure this compound can serve as a chiral ligand for a range of asymmetric transformations, including reductions, additions, and cyclizations. The development of new families of amino alcohol ligands has led to highly enantioselective catalytic ethylation of aldehydes. acs.org
Metal-Ligand Cooperative Catalysis: The bifunctional nature of this compound could enable metal-ligand cooperative catalysis, where both the metal center and the ligand participate in the catalytic cycle. acs.org This can lead to enhanced reactivity and selectivity.
Catalyst Immobilization: The hydroxyl group provides a convenient handle for immobilizing catalysts derived from this compound onto solid supports, facilitating catalyst recovery and reuse.
Interdisciplinary Research Opportunities for Structural and Functional Studies
A comprehensive understanding of the structure-property relationships of this compound and its derivatives will require a multidisciplinary approach.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new experiments. mdpi.comacs.org
Advanced Spectroscopic and Crystallographic Techniques: Detailed structural analysis using techniques like X-ray crystallography and advanced NMR spectroscopy will be crucial to fully characterize the compound and its complexes.
Biological Screening: Given that many amino alcohols exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical or agrochemical applications could uncover new lead compounds.
The future of research on this compound is bright, with numerous avenues for exploration that could lead to significant advancements in synthetic chemistry, material science, and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
